L-Fucitol
Overview
Description
Synthesis Analysis
The synthesis of L-Fucitol involves various innovative approaches. A notable method is the synthesis from D-glucose, producing a potent α-L-fucosidase inhibitor, demonstrating the molecule's potential in inhibiting specific enzymatic activities at very low concentrations (Fleet, Shaw, Evans, & Fellows, 1985). Another approach involves the synthesis of all positional isomers of methylated and acetylated or benzoylated 1,4-anhydro-L-fucitol, highlighting the versatility in modifying L-Fucitol's structure for varied applications (Wang, Elvebak, & Gray, 1995).
Molecular Structure Analysis
The molecular structure of L-Fucitol plays a crucial role in its biological activity. For instance, structural studies on L-fucose isomerase from Escherichia coli, which converts L-fucose into L-fuculose, provide insights into the enzyme's interaction with L-Fucitol, indicating that the hydroxyl groups in L-Fucitol are key to its activity (Seemann & Schulz, 1997).
Chemical Reactions and Properties
L-Fucitol's chemical properties, such as its reactivity and interaction with various chemical agents, underline its potential as a building block for more complex molecules. The synthesis of sulfonium ion derivatives of 1,5-anhydro-5-thio-L-fucitol showcases the molecule's versatility in forming compounds with potential as alpha-L-fucosidase inhibitors, indicating a pathway to novel therapeutic agents (Gu, Liu, & Pinto, 2006).
Scientific Research Applications
Inhibitor of α-L-Fucosidase : L-Fucitol derivatives have been identified as potent inhibitors of α-L-fucosidase, an enzyme involved in the hydrolysis of fucose-containing compounds. For instance, 1,5-Dideoxy-1,5-imino-L-fucitol, synthesized from methyl α-D-glucopyranoside, demonstrated significant inhibitory effects (Fleet, Shaw, Evans, & Fellows, 1985).
Role in Synthesis of L-Fucose : L-Fucose, a sugar of biological importance, can be synthesized from D-galactose, with L-Fucitol being an intermediate in this process. This synthesis pathway is valuable due to the relative expense of naturally occurring L-Fucose and the potential applications of L-fucose in biological and medical research (Dejter-Juszynski & Flowers, 1973).
Structural and Mechanistic Studies : The structure and mechanism of L-Fucose isomerase, an enzyme that converts L-fucose into L-fuculose, have been elucidated through X-ray crystallography. L-Fucitol has been used in these studies to mimic a bound L-fucose molecule in its open-chain form, contributing to our understanding of the enzyme's function (Seemann & Schulz, 1997).
Synthesis of L-Fucopyranose and Derivatives : L-Fucitol has been used as a precursor or intermediate in the synthesis of L-Fucopyranose and its derivatives. These compounds have applications in studying and inhibiting L-fucosidase, an enzyme involved in various biological processes (Takahashi & Kuzuhara, 1992).
Potential Alpha-L-Fucosidase Inhibitors : Sulfonium ion derivatives of 1,5-anhydro-5-thio-L-fucitol have been synthesized as potential alpha-L-fucosidase inhibitors. These studies contribute to the search for therapeutic agents targeting specific enzymes (Gu, Liu, & Pinto, 2006).
Safety And Hazards
properties
IUPAC Name |
(2R,3S,4R,5S)-hexane-1,2,3,4,5-pentol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O5/c1-3(8)5(10)6(11)4(9)2-7/h3-11H,2H2,1H3/t3-,4+,5+,6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCKOFZKJLZSFA-KCDKBNATSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(C(CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]([C@H]([C@@H](CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201318579 | |
Record name | L-Fucitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201318579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Fucitol | |
CAS RN |
13074-06-1 | |
Record name | L-Fucitol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13074-06-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fucitol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013074061 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fucitol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03815 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | L-Fucitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201318579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-FUCITOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/961570X3WO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.